molecular formula C22H38O3 B7823557 2,5-Furandione, dihydro-3-(octadecenyl)-

2,5-Furandione, dihydro-3-(octadecenyl)-

Cat. No. B7823557
M. Wt: 350.5 g/mol
InChI Key: KAYAKFYASWYOEB-UHFFFAOYSA-N
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Description

2,5-Furandione, dihydro-3-(octadecenyl)- is a useful research compound. Its molecular formula is C22H38O3 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Furandione, dihydro-3-(octadecenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Furandione, dihydro-3-(octadecenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Atmospheric and Environmental Studies

Furandiones, including 2,5-furandione and its derivatives, are significant in atmospheric science. They are products of the photooxidation of volatile organic compounds (VOCs) and contribute to secondary organic aerosol (SOA) formation. A study developed a gas chromatography-mass spectrometry method for analyzing furandiones in particulate matter, aiding in understanding their role in ambient aerosols and potential health impacts (Al-Naiema, Roppo, & Stone, 2017).

2. Organic Chemistry and Synthesis

2,5-Furandione and its derivatives are used in various synthetic processes. For instance, synthesis of dihydro-2,3-furandiones from diethyl oxalate and aldehydes has been studied, highlighting the chemical versatility of furandiones (Hata, Morishita, Akutsu, & Kawamura, 1991). Additionally, reactions of furandiones with semicarbazones and thiosemicarbazones have been explored for synthesizing pyrimidine derivatives, further illustrating their utility in heterocyclic chemistry (Önal & Yıldırım, 2007).

3. Antimicrobial Properties

Some derivatives of 2,5-furandione exhibit antimicrobial activity. Research on 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-diones, synthesized from furandiones, shows effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, indicating potential pharmaceutical applications (Igidov et al., 1999; Igidov et al., 2013).

4. Polymer Science

In the field of polymer science, furandiones play a role in the development of biobased polyesters. Studies on polyesters derived from 2,5-furandicarboxylic acid (a relative of 2,5-furandione) and long-chain diols reveal insights into their thermal stability and decomposition kinetics, important for industrial applications (Terzopoulou et al., 2016).

5. Photochemistry

Furandiones are also involved in photochemistry research. The study of photochromic cyclization in compounds like 3,4-bis[1-(2,5-dimethyl-3-thienyl)ethylidene]-3,4-dihydro-2,5-furandione demonstrates their potential in developing materials with light-responsive properties (Yokoyama et al., 2000).

properties

IUPAC Name

3-octadec-1-enyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h17-18,20H,2-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYAKFYASWYOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860425
Record name 3-(Octadec-1-en-1-yl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecenyl succinic anhydride

CAS RN

19024-74-9
Record name Dihydro-3-(1-octadecen-1-yl)-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19024-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

One thousand and eight grams (4.0 moles) of 1-octadecene and 490 grams (5.0 moles) of maleic anhydride were placed in a 2 liter stirred autoclave equipped with a thermocouple. The reaction was carried out by heating the mixture at 200° C. for 4 hours, and the cooled product was transferred to a 2 liter round bottom flask equipped with a magnetic stir bar, a thermometer, and a distilling head mounted on a Vigreux Column. Unreacted starting materials were removed at 200° C. and 10 torr, leaving the product ODSA (750 grams) in the pot. It was typically a tan solid (m.p. 40°-55° C.) with strong adsorption in its IR spectrum at 1860 and 1785 cm-1.
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Furandione, dihydro-3-(octadecenyl)-
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